molecular formula C9H11NO3 B6284957 2-(6-methoxy-2-methylpyridin-3-yl)acetic acid CAS No. 1000507-39-0

2-(6-methoxy-2-methylpyridin-3-yl)acetic acid

Cat. No.: B6284957
CAS No.: 1000507-39-0
M. Wt: 181.19 g/mol
InChI Key: RYYPQKVWBRRIAJ-UHFFFAOYSA-N
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Description

2-(6-Methoxy-2-methylpyridin-3-yl)acetic acid is a chemical compound with a pyridine ring substituted with a methoxy group at the 6-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methoxy-2-methylpyridin-3-yl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-methyl-6-methoxypyridine.

    Halogenation: The pyridine ring is halogenated at the 3-position using a halogenating agent such as bromine or chlorine.

    Substitution: The halogenated intermediate undergoes a nucleophilic substitution reaction with a suitable nucleophile, such as a carboxylate anion, to introduce the acetic acid moiety.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxy-2-methylpyridin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methoxy and methyl groups on the pyridine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-(6-Methoxy-2-methylpyridin-3-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(6-methoxy-2-methylpyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The methoxy and methyl groups on the pyridine ring can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further affecting the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Chloro-2-methylpyridin-3-yl)acetic acid
  • 2-(6-Methoxy-2-ethylpyridin-3-yl)acetic acid
  • 2-(6-Methoxy-2-methylpyridin-3-yl)propionic acid

Uniqueness

2-(6-Methoxy-2-methylpyridin-3-yl)acetic acid is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1000507-39-0

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-(6-methoxy-2-methylpyridin-3-yl)acetic acid

InChI

InChI=1S/C9H11NO3/c1-6-7(5-9(11)12)3-4-8(10-6)13-2/h3-4H,5H2,1-2H3,(H,11,12)

InChI Key

RYYPQKVWBRRIAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)OC)CC(=O)O

Purity

95

Origin of Product

United States

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